molecular formula C8H8N2O4 B8318769 3,6-Diaminophthalic acid

3,6-Diaminophthalic acid

Cat. No. B8318769
M. Wt: 196.16 g/mol
InChI Key: DFAZSOGXCHZYJY-UHFFFAOYSA-N
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Patent
US07153867B2

Procedure details

3,6-diaminophthalic acid (0.21 g, 1.07 mmol) was dissolved in acetic anhydride (10 mL) at about 100° C., and stirred at this temperature for about 0.5 hour. After the reaction was cooled the product was filtered and washed with ether. A yellow precipitate was obtained (0.243 g, 86%). 1H NMR (300 MHz, DMSO) δ 9.85 (s, 2.0H, CONHAr), 8.29 (s, 2.1H, ArH), 2.17 (br s, 6.2H, COCH3).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:4]([C:5]([OH:7])=O)[C:3]=1[C:12]([OH:14])=[O:13]>C(OC(=O)C)(=O)C>[C:5]([NH:11][C:8]1[CH:9]=[CH:10][C:2]([NH:1][C:12](=[O:13])[CH3:3])=[C:3]2[C:12]([O:13][C:5](=[O:7])[C:4]=12)=[O:14])(=[O:7])[CH3:4]

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
NC1=C(C(C(=O)O)=C(C=C1)N)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for about 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction was cooled the product
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
A yellow precipitate was obtained (0.243 g, 86%)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C)(=O)NC1=C2C(C(=O)OC2=O)=C(C=C1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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